molecular formula C6H10N2O2 B3323701 (S)-5-Ethyl-5-methylimidazolidine-2,4-dione CAS No. 16820-13-6

(S)-5-Ethyl-5-methylimidazolidine-2,4-dione

Cat. No. B3323701
CAS RN: 16820-13-6
M. Wt: 142.16 g/mol
InChI Key: VSJRBQDMBFFHMC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Ethyl-5-methylimidazolidine-2,4-dione, commonly known as Levetiracetam, is a medication used to treat epilepsy. It was first approved by the FDA in 1999 and has since become a widely used antiepileptic drug. Levetiracetam is unique in its mechanism of action and has shown promising results in treating various types of seizures.

Mechanism of Action

Levetiracetam's mechanism of action is unique compared to other antiepileptic drugs. It binds to a synaptic vesicle protein called SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, Levetiracetam modulates neurotransmitter release, reducing the likelihood of excessive neuronal firing and seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have minimal effects on other neurotransmitter systems, such as GABA and glutamate, which are commonly targeted by other antiepileptic drugs. It also has a low potential for drug interactions and does not induce or inhibit cytochrome P450 enzymes. Levetiracetam is rapidly absorbed and has a half-life of approximately 6-8 hours.

Advantages and Limitations for Lab Experiments

Levetiracetam's unique mechanism of action and low potential for drug interactions make it an attractive option for researchers studying epilepsy and other neurological disorders. However, its short half-life and rapid absorption can make dosing and administration challenging in animal models.

Future Directions

1. Further investigation into the potential use of Levetiracetam in treating other neurological disorders such as migraine headaches, neuropathic pain, and anxiety disorders.
2. Development of new formulations or delivery methods to improve the pharmacokinetics of Levetiracetam.
3. Studies to better understand the long-term effects of Levetiracetam use on neurological function and cognitive development.
4. Investigation into the potential use of Levetiracetam in combination with other antiepileptic drugs to improve seizure control.
5. Further characterization of the binding site and mechanism of action of Levetiracetam on SV2A.

Scientific Research Applications

Levetiracetam has been extensively studied for its antiepileptic properties. It has been shown to be effective in treating various types of seizures, including partial-onset seizures, myoclonic seizures, and generalized tonic-clonic seizures. It has also been studied for its potential use in treating other neurological disorders such as migraine headaches, neuropathic pain, and anxiety disorders.

properties

IUPAC Name

(5S)-5-ethyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJRBQDMBFFHMC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 4
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 5
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione
Reactant of Route 6
(S)-5-Ethyl-5-methylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.